molecular formula C9H13BrN2O3 B1201349 (S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

(S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1201349
M. Wt: 277.11 g/mol
InChI Key: XSNBUBULHHFXMW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromomethyl group, a hydroxy group, and an ethyl ester group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(bromomethyl)-2-hydroxy-4-methyl-1,4-dihydropyrimidine-5-carboxylate typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions. The reaction is usually carried out in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination under radical conditions.

    Azobisisobutyronitrile (AIBN): Radical initiator for bromination reactions.

    Jones Reagent: For oxidation of hydroxy groups.

    Lithium Aluminum Hydride (LiAlH4): For reduction of ester groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Conversion of hydroxy group to carbonyl group.

    Reduction Products: Conversion of ester group to alcohol.

Scientific Research Applications

(S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-(bromomethyl)-2-hydroxy-4-methyl-1,4-dihydropyrimidine-5-carboxylate depends on its chemical reactivity. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both a bromomethyl group and a hydroxy group on the pyrimidine ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H13BrN2O3

Molecular Weight

277.11 g/mol

IUPAC Name

ethyl (4S)-6-(bromomethyl)-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H13BrN2O3/c1-3-15-8(13)7-5(2)11-9(14)12-6(7)4-10/h5H,3-4H2,1-2H3,(H2,11,12,14)/t5-/m0/s1

InChI Key

XSNBUBULHHFXMW-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=O)N[C@H]1C)CBr

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C)CBr

Synonyms

SC 41661A
SC-41661A
SC41661A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.